1-ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate
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Overview
Description
1-Ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,3-dimethyl-2H-imidazole typically involves the cyclization of amido-nitriles under mild reaction conditions. For instance, a nickel-catalyzed addition to nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired imidazole . The inclusion of various functional groups such as arylhalides and aromatic heterocycles is possible under these conditions .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of microwave protocols and catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate rapid cyclization .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethyl-2H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazoles.
Scientific Research Applications
1-Ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethyl-2,3-dimethyl-2H-imidazole exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s hydrophobic and hydrophilic regions allow it to interact with lipid bilayers, disrupting cell membranes and leading to antimicrobial effects .
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium: Similar in structure but with different substituents, leading to variations in melting points and magnetic properties.
1,3-Dimethylimidazolium: Another related compound with different substituents, affecting its chemical reactivity and applications.
Uniqueness: 1-Ethyl-2,3-dimethyl-2H-imidazole is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. For example, the presence of both ethyl and dimethyl groups can influence the compound’s solubility, melting point, and reactivity compared to its analogs .
Properties
IUPAC Name |
1-ethyl-2,3-dimethyl-2H-imidazole;hydron;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.F6P/c1-4-9-6-5-8(3)7(9)2;1-7(2,3,4,5)6/h5-7H,4H2,1-3H3;/q;-1/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLSTJDXJTHHR-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCN1C=CN(C1C)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F6N2P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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